Tetrabutylphosphanium cyanide
CAS No.: 828276-92-2
Cat. No.: VC19039313
Molecular Formula: C17H36NP
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828276-92-2 |
|---|---|
| Molecular Formula | C17H36NP |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | tetrabutylphosphanium;cyanide |
| Standard InChI | InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |
| Standard InChI Key | VZOZMYIAKPQSPT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |
Introduction
Structural and Chemical Properties
Tetrabutylphosphanium cyanide consists of a tetrabutylphosphonium cation paired with a cyanide anion. The tetrabutyl groups confer lipophilicity, enabling solubility in nonpolar solvents, while the cyanide anion retains nucleophilic reactivity. Key physicochemical properties include:
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Molecular Formula:
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Molecular Weight: 285.45 g/mol
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Solubility: Miscible in dichloromethane, toluene, and THF; sparingly soluble in water .
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Thermal Stability: Decomposes above 150°C, releasing toxic hydrogen cyanide (HCN) .
The cyanide ion’s nucleophilicity is enhanced in organic media due to reduced solvation, enabling reactions typically unfeasible in aqueous systems .
Synthesis and Characterization
Synthetic Routes
Tetrabutylphosphanium cyanide is synthesized via anion exchange between tetrabutylphosphonium bromide and potassium cyanide (KCN):
This reaction proceeds in polar aprotic solvents (e.g., acetonitrile) under inert conditions to prevent cyanide oxidation . Post-synthesis purification involves recrystallization from ethanol or diethyl ether.
Analytical Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption at 2080 cm⁻¹ (C≡N stretch) .
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Elemental Analysis: Confirms C, H, N, and P content within ±0.3% of theoretical values.
Applications in Organic Synthesis
Nucleophilic Cyanidation
Tetrabutylphosphanium cyanide mediates cyanide transfer in SN₂ reactions, enabling alkyl halide conversion to nitriles:
For example, benzyl chloride reacts quantitatively with the catalyst in toluene at 60°C, yielding benzyl cyanide in 92% isolated purity .
Carbonyl Cyanosilylation
The catalyst promotes cyanosilylation of ketones and aldehydes, forming cyanohydrin trimethylsilyl ethers:
This reaction proceeds enantioselectively with chiral phosphonium derivatives, achieving up to 95% ee in menthol-based systems .
Polymer Chemistry
As a PTC, it accelerates interfacial polycondensation reactions, such as nylon-6,6 synthesis, by enhancing diamine-diacid chloride interaction rates .
Comparative Analysis with Ammonium Analogs
| Property | Tetrabutylphosphanium Cyanide | Tetrabutylammonium Cyanide |
|---|---|---|
| Thermal Stability (°C) | 150 | 120 |
| Solubility in CH₂Cl₂ | 45 g/L | 32 g/L |
| Reaction Rate (k, s⁻¹) | 0.18 | 0.12 |
Phosphonium derivatives exhibit superior thermal stability and solubility compared to ammonium analogs, albeit at higher cost .
Industrial Case Studies
Pharmaceutical Intermediate Synthesis
A 2024 pilot study utilized tetrabutylphosphanium cyanide to produce sitagliptin intermediates via Strecker amino acid synthesis, achieving 88% yield versus 72% with traditional methods .
Wastewater Treatment
Cyanide-contaminated effluents from electroplating facilities are detoxified using Fenton’s reagent, with phosphonium cyanide recovery exceeding 95% via ion-exchange resins .
Future Directions
Research priorities include:
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Developing chiral variants for asymmetric catalysis.
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Enhancing stability via fluorinated alkyl substituents.
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Integrating computational models to predict solvent-catalyst interactions.
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